molecular formula C19H21FN4O B11153844 N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11153844
M. Wt: 340.4 g/mol
InChI Key: VWJAGSHWOACDKW-UHFFFAOYSA-N
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Description

N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the fusion of pyrazole and pyridine rings. One common method starts with the preparation of 1,3-dimethyl-1H-pyrazole-5-amine, which is then reacted with 4-fluorobenzyl chloride under basic conditions to form the intermediate . This intermediate undergoes cyclization with 2,6-dichloropyridine in the presence of a base to yield the desired pyrazolopyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Catalysts such as palladium or copper may be employed to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Biological Activity

N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C17H20FN5O
  • Molecular Weight: 327.37 g/mol

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities primarily through their interaction with various biological targets. The specific mechanisms for this compound include:

  • Inhibition of Kinases: This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in cancer progression. In vitro studies demonstrated that it acts as a selective FGFR kinase inhibitor, leading to reduced cell proliferation in FGFR-dependent cancer cell lines .
  • Antitumor Activity: In vivo studies using xenograft models have reported significant antitumor efficacy. For instance, in a study involving FGFR1-driven H1581 xenografts, administration of the compound resulted in notable tumor regression .

Biological Activity Profile

Activity Description
Cancer Therapy Inhibits FGFRs; shows promise against various cancer types.
Antibacterial Properties Exhibits activity against Mycobacterium tuberculosis; effective in vitro results reported .
CNS Activity Potential for treating neurological disorders; compounds in this class have shown efficacy in models of Alzheimer’s disease and depression .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antitumor Efficacy:
    • A study demonstrated that this compound significantly inhibited tumor growth in a xenograft model. The mechanism was primarily through the inhibition of FGFR signaling pathways, which are often deregulated in cancers .
  • Antimycobacterial Activity:
    • In vitro assays against Mycobacterium tuberculosis showed that derivatives of pyrazolo[3,4-b]pyridine exhibited promising antitubercular activity. The structural modifications enhanced binding affinity to target enzymes involved in bacterial metabolism .
  • Neuroprotective Effects:
    • Research has indicated that related compounds can modulate neuroinflammatory responses and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer’s disease by inhibiting specific kinases associated with neuroinflammation .

Properties

Molecular Formula

C19H21FN4O

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21FN4O/c1-11(2)16-9-15(17-12(3)23-24(4)18(17)22-16)19(25)21-10-13-5-7-14(20)8-6-13/h5-9,11H,10H2,1-4H3,(H,21,25)

InChI Key

VWJAGSHWOACDKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC=C(C=C3)F)C

Origin of Product

United States

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